2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride
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Overview
Description
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzo[cd]indole core structure substituted with a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)benzo[cd]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a suitable indole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)benzo[cd]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[cd]indole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced analogs .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)benzo[cd]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)benzo[cd]indole involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-(4-methylpiperazin-
Properties
CAS No. |
78131-69-8 |
---|---|
Molecular Formula |
C16H19Cl2N3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride |
InChI |
InChI=1S/C16H17N3.2ClH/c1-18-8-10-19(11-9-18)16-13-6-2-4-12-5-3-7-14(17-16)15(12)13;;/h2-7H,8-11H2,1H3;2*1H |
InChI Key |
CLVOQQPNPPRXMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4.Cl.Cl |
Origin of Product |
United States |
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